Methyl 4-chloro-2-hydroxybenzoate
Overview
Description
“Methyl 4-chloro-2-hydroxybenzoate” is a chemical compound with the molecular formula C8H7ClO3 and a molecular weight of 186.59 . It is a colorless to yellow liquid or low melting solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7ClO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3 . The compound has three hydrogen bond acceptors, one hydrogen bond donor, and two freely rotating bonds .Physical And Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 244.4±20.0 °C at 760 mmHg, and a flash point of 101.6±21.8 °C . It also has a molar refractivity of 44.8±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 137.7±3.0 cm3 .Scientific Research Applications
Crystallographic and Computational Analysis
Methyl 4-hydroxybenzoate, a variant of Methyl 4-chloro-2-hydroxybenzoate, has been studied for its crystal structure and intermolecular interactions. The crystal structure was determined at 120 K, showing three molecules of methyl 4-hydroxybenzoate forming a 3D framework via hydrogen bonding. Extensive computational calculations including Hartree Fock and Density Functional Theory methods were used to correlate the experimental and computed vibrational spectra, indicating its pharmaceutical potential due to its molecular properties (Sharfalddin et al., 2020).
Reaction Kinetics in Different States
The alkaline hydrolysis of methyl, ethyl, and n-propyl esters of 4-hydroxybenzoic acid was studied in both liquid and frozen states, demonstrating significant acceleration in the frozen state compared to the liquid state. This finding is crucial in understanding the stability and reaction kinetics of these compounds under different storage conditions (Shija et al., 1992).
Antibiotic Biosynthesis
Research has been conducted on chlorinated analogues of 3-amino-5-hydroxybenzoic acid, a crucial compound for the biosynthesis of several important classes of antibiotics. Methyl 3-amino-5-hydroxybenzoate was used as a substrate in the study, highlighting the role of these compounds in the development and synthesis of antibiotics (Becker, 1984).
Chromatographic Analysis
A study developed a microemulsion electrokinetic chromatography method for the determination of 4-hydroxybenzoates, including methyl ester variants. This method is valuable for the selective and quantitative analysis of these compounds in various products, indicating their widespread use as preservatives (Mahuzier et al., 2001).
Environmental Impact and Degradation
Research on Desulfitobacterium chlororespirans Co23 revealed its ability to use 3-chloro-4-hydroxybenzoate for growth, highlighting the environmental implications and microbial interactions of such compounds. The study of the dechlorinating enzyme system in this context provides insights into environmental biodegradation processes (Loffler et al., 1996).
Safety and Hazards
“Methyl 4-chloro-2-hydroxybenzoate” is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 4-chloro-2-hydroxybenzoate are currently unknown . It is known that many aromatic compounds can be involved in various biochemical pathways, including those related to cellular metabolism and signal transduction .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity is indicated by a Log Po/w value of 1.97 (iLOGP) and 3.63 (XLOGP3) . These properties suggest that the compound may have good bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is known to be toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
methyl 4-chloro-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDWMJQRXWLSDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60316179 | |
Record name | methyl 4-chloro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60316179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22717-55-1 | |
Record name | Methyl 4-chloro-2-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22717-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 300575 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022717551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22717-55-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 4-chloro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60316179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-chloro-2-hydroxy-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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